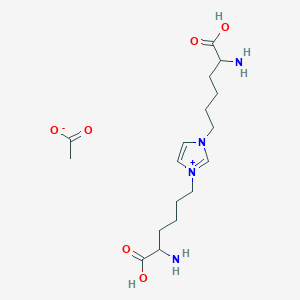
2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an organic molecule that contains an aromatic benzene ring, a hydrochloride group, and a 2-amino-3,3-dimethylbutoxy group. The presence of these functional groups suggests that it could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzene ring and the various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring might undergo electrophilic aromatic substitution reactions, while the amino and hydrochloride groups could participate in acid-base reactions .Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis Techniques : Research in chemical synthesis provides insights into methodologies for creating complex molecules. For example, the synthesis of 2-amino-4,5-dimethylbenzoic acid demonstrates techniques in condensation, cyclization, and oxidation processes, essential for developing pharmaceuticals and materials science (Cheng Lin, 2013).
- Molecular Structure Analysis : Studies like the characterization of pentazole anion in methanol highlight the importance of molecular structure analysis in understanding the properties of new compounds. Such analyses contribute to materials science, especially in designing energetic materials with specific characteristics (Xu Bing-tao et al., 2017).
Potential Applications in Diverse Fields
- Antimicrobial and Anticancer Potentials : Research into new compounds often explores their biological activities. For instance, the design and synthesis of specific pyrazol-3-ones showed potential antimicrobial and anticancer activities, illustrating how chemical synthesis is directly linked to discovering new therapeutics (Sumit Sigroha et al., 2012).
- Environmental Applications : Studies on the degradation of dimethylbenzene by Corynebacterium strain C125 show the environmental applications of chemical research in addressing pollution and bioremediation strategies (G. Schraa et al., 2004).
properties
IUPAC Name |
1-(2,6-dimethylphenoxy)-3,3-dimethylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-10-7-6-8-11(2)13(10)16-9-12(15)14(3,4)5;/h6-8,12H,9,15H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJJJVSXFHGISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride | |
CAS RN |
1384429-91-7 |
Source


|
| Record name | 2-Butanamine, 1-(2,6-dimethylphenoxy)-3,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)








